molecular formula C12H23NO B7475152 3-methyl-N-(4-methylcyclohexyl)butanamide

3-methyl-N-(4-methylcyclohexyl)butanamide

Cat. No. B7475152
M. Wt: 197.32 g/mol
InChI Key: YHITUXFYBKWVQX-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylcyclohexyl)butanamide, also known as 4-Me-MPH, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a synthetic derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects. However,

Mechanism of Action

The primary mechanism of action of 3-methyl-N-(4-methylcyclohexyl)butanamide is the inhibition of dopamine reuptake in the brain. This leads to an increase in the levels of dopamine in the synaptic cleft, which results in enhanced dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and attention. By increasing dopamine levels, 3-methyl-N-(4-methylcyclohexyl)butanamide is thought to improve cognitive performance and increase motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(4-methylcyclohexyl)butanamide are similar to those of other dopamine reuptake inhibitors. It increases the levels of dopamine in the brain, which leads to enhanced dopamine neurotransmission. This can result in increased alertness, attention, and motivation. However, chronic use of dopamine reuptake inhibitors has been associated with neurotoxicity and other adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(4-methylcyclohexyl)butanamide in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its longer duration of action compared to other dopamine reuptake inhibitors. However, its recreational use and potential for abuse may limit its usefulness in certain research settings. Additionally, the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain are not well understood, which may limit its use in studies of neurotoxicity.

Future Directions

There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)butanamide. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced potential for abuse. Another area of research is the investigation of the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain, particularly with regard to neurotoxicity and other adverse effects. Additionally, studies on the effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on cognitive function and motivation may have implications for the treatment of ADHD and other cognitive disorders.

Synthesis Methods

The synthesis of 3-methyl-N-(4-methylcyclohexyl)butanamide involves several chemical reactions, including the condensation of 4-methylcyclohexanone and nitroethane, followed by reduction with sodium borohydride to produce 4-methylcyclohexylamine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product, 3-methyl-N-(4-methylcyclohexyl)butanamide.

Scientific Research Applications

3-methyl-N-(4-methylcyclohexyl)butanamide has shown potential as a research tool in the field of neuroscience. It acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action is similar to that of methylphenidate, but 3-methyl-N-(4-methylcyclohexyl)butanamide has been found to have a higher affinity for the dopamine transporter and a longer duration of action.

properties

IUPAC Name

3-methyl-N-(4-methylcyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h9-11H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHITUXFYBKWVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-methylcyclohexyl)butanamide

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